molecular formula C29H35IN2S2 B1395302 3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide CAS No. 53213-96-0

3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B1395302
CAS No.: 53213-96-0
M. Wt: 602.6 g/mol
InChI Key: IDGJDXHDJJPLIE-UHFFFAOYSA-M
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Description

3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide is a complex organic compound with intriguing structural characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide typically involves multi-step reactions, often starting with the formation of the benzothiazole core This core is synthesized from precursors like o-aminothiophenol and carboxylic acids through cyclization reactions

Industrial Production Methods

In an industrial context, the synthesis may be scaled up using flow chemistry techniques, providing better control over reaction parameters and ensuring high yields. The process might involve continuous flow reactors where the reagents are mixed and reacted under optimized conditions, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form different oxidized derivatives, involving agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions typically involve hydrides or catalytic hydrogenation to yield partially reduced products.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzothiazolium ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution agents: : Alkyl halides, acyl chlorides.

Major Products

The major products formed depend on the reaction type:

  • Oxidation: Various oxo-compounds.

  • Reduction: Hydro-reduced derivatives.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide has several applications:

  • Chemistry: : Used as a dye or pigment due to its vibrant colors.

  • Biology: : Utilized in fluorescence microscopy and cell imaging.

  • Industry: : Applied in the manufacturing of organic electronics and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound typically involves interaction with specific molecular targets, often through π-π interactions or hydrogen bonding. In biological systems, it may localize within specific cellular structures due to its affinity for lipid membranes or nucleic acids, thereby aiding in imaging or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium derivatives: : Compounds with similar benzothiazole cores.

  • Polymethine dyes: : Sharing similar π-conjugated systems.

Uniqueness

Compared to other benzothiazolium compounds and polymethine dyes, 3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide stands out due to its unique side chains and the specific positioning of the iodide group, which can enhance its reactivity and application potential. Its structural features offer unique photophysical properties that make it particularly useful in advanced scientific applications.

Properties

IUPAC Name

3-pentyl-2-[5-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N2S2.HI/c1-3-5-14-22-30-24-16-10-12-18-26(24)32-28(30)20-8-7-9-21-29-31(23-15-6-4-2)25-17-11-13-19-27(25)33-29;/h7-13,16-21H,3-6,14-15,22-23H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGJDXHDJJPLIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698970
Record name 3-Pentyl-2-[5-(3-pentyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53213-96-0
Record name 3-Pentyl-2-[5-(3-pentyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide
Reactant of Route 2
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide
Reactant of Route 3
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide
Reactant of Route 4
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide
Reactant of Route 5
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide
Reactant of Route 6
3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide

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